![molecular formula C15H13Cl B14602062 1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene CAS No. 58566-19-1](/img/structure/B14602062.png)
1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a chlorine atom and a vinyl group attached to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-chlorobenzene with 4-methylstyrene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions with an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of 1-chloro-2-[2-(4-methylphenyl)ethanone] or 1-chloro-2-[2-(4-methylphenyl)ethanoic acid].
Reduction: Formation of 1-chloro-2-[2-(4-methylphenyl)ethyl]benzene.
Substitution: Formation of compounds like 1-hydroxy-2-[2-(4-methylphenyl)ethenyl]benzene.
Scientific Research Applications
1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo electrophilic or nucleophilic reactions depending on the functional groups present. The pathways involved may include the formation of reactive intermediates that can interact with biological macromolecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-[2-(4-methylphenyl)ethyl]benzene: Similar structure but with an ethyl group instead of a vinyl group.
1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-2-[2-(4-methoxyphenyl)ethenyl]benzene: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both chlorine and vinyl groups on the benzene ring allows for diverse chemical transformations and interactions.
Properties
CAS No. |
58566-19-1 |
|---|---|
Molecular Formula |
C15H13Cl |
Molecular Weight |
228.71 g/mol |
IUPAC Name |
1-chloro-2-[2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13Cl/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-11H,1H3 |
InChI Key |
DTAHFSLJKXEZDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


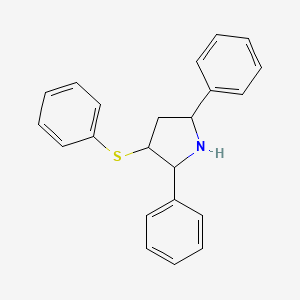
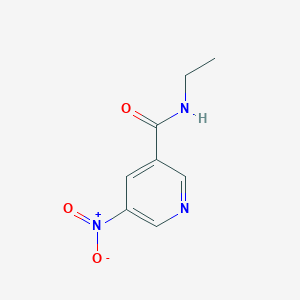
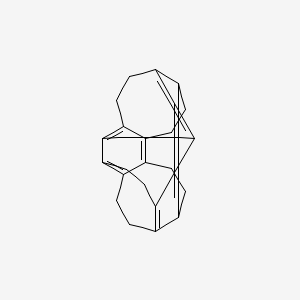
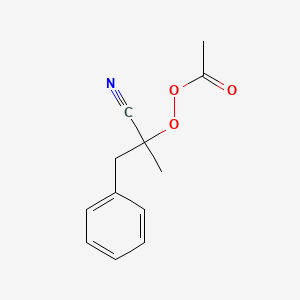
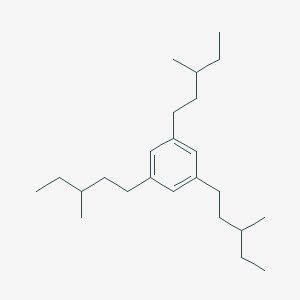

![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)





![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
